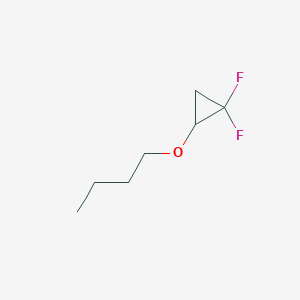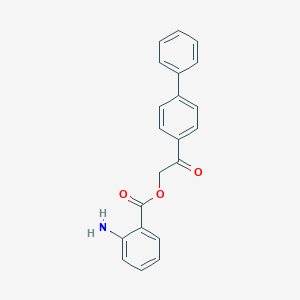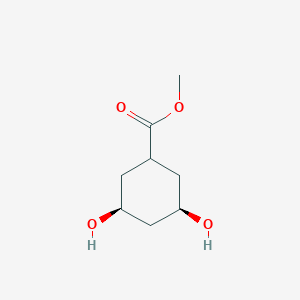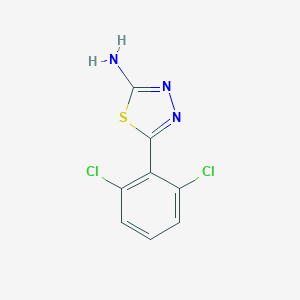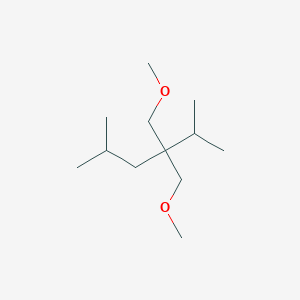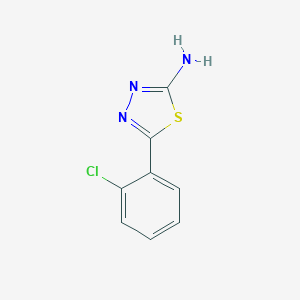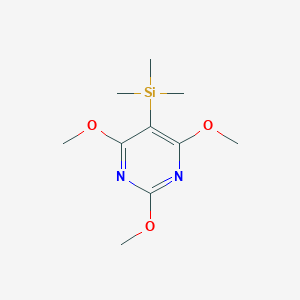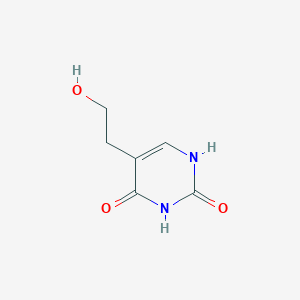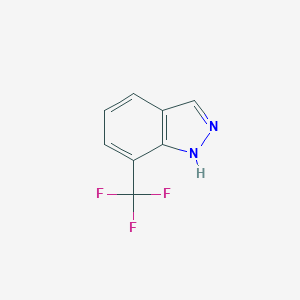
7-(Trifluorometil)-1H-indazol
Descripción general
Descripción
Metal-Free Trifluoromethylation of Indazoles
A novel method for the direct trifluoromethylation of indazoles has been developed, utilizing sodium trifluoromethanesulfinate and tert-butyl hydroperoxide under metal-free conditions. This approach has successfully produced a variety of trifluoromethylated indazole compounds with moderate to good yields. The process is believed to follow a radical mechanism, expanding the library of trifluoromethylated products with diverse functionalities .
The Structure of Fluorinated Indazoles
The impact of fluorine substitution on the supramolecular structure of NH-indazoles has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. Specifically, the structures of three NH-indazoles, including 3-trifluoromethyl-1H-indazole, have been determined. The introduction of trifluoromethyl groups leads to the formation of catemers in a chiral space group, representing the first instance of indazoles crystallizing as helices with a three-fold screw axis. The study provides insights into the behavior of these molecules based on supramolecular interactions and computational calculations .
Synthesis and Spectroscopy of Fluorinated Indazoles
The synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been achieved through a reaction that deviated from the expected formation of azine, leading to the indazole via a hydrazone intermediate. Characterization of the compound was performed using various spectroscopic techniques. Ab initio quantum theory and density functional methods were employed to study the geometry and electrostatic properties of the indazole and its derivatives. The study provides a detailed analysis of the molecular structure and electronic properties, contributing to the understanding of the behavior of fluorinated indazoles .
Inhibitory Effects of 7-Substituted-Indazoles on Nitric Oxide Synthases
A series of 7-substituted-indazoles have been synthesized and evaluated for their inhibitory effects on nitric oxide synthases (NOS). Among these, 1H-indazole-7-carbonitrile has shown significant potency and selectivity, particularly towards constitutive NOS. The study also highlights the potential of further substituting the indazole ring to enhance inhibitory effects. The findings are supported by X-ray structures, which provide insights into the binding features of these inhibitors at the active site of NOS .
Regioselective C3-H Trifluoromethylation of 2H-Indazole
A regioselective C3-H trifluoromethylation of 2H-indazole has been achieved using visible-light-promoted photoredox catalysis under metal-free conditions. This method utilizes a radical mechanism and a hypervalent iodine reagent to produce a range of trifluoromethylated indazoles. The process highlights a practical approach to synthesizing biologically active compounds and useful building blocks .
Physical and Chemical Properties Analysis
The studies mentioned provide a comprehensive understanding of the synthesis, molecular structure, and chemical reactions of 7-(Trifluoromethyl)-1H-indazole and related compounds. The physical and chemical properties of these compounds, such as their crystal structures, hydrogen bonding patterns, and electronic properties, have been elucidated through experimental and computational methods. These properties are crucial for the development of indazole derivatives as potential pharmaceuticals and materials with specific functionalities .
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El grupo trifluorometil, que está presente en “7-(Trifluorometil)-1H-indazol”, es una característica común en muchos fármacos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos fármacos . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos.
Tratamiento de la migraña
Los compuestos que contienen el grupo trifluorometil se han utilizado en el desarrollo de fármacos para el tratamiento de la migraña . Estos fármacos funcionan bloqueando la acción de un neurotransmisor involucrado en la sensación del dolor .
Investigación del cáncer
Los compuestos que contienen trifluorometil se han utilizado en la investigación del cáncer . Por ejemplo, Alpelisib, un fármaco que contiene un grupo trifluorometil, se utiliza en el tratamiento de ciertos tipos de cáncer . Funciona inhibiendo un tipo de quinasa lipídica involucrada en la proliferación celular, la apoptosis, la motilidad, la invasión celular y el metabolismo de la glucosa .
Síntesis de complejos de coordinación
“this compound” se puede utilizar en la síntesis de complejos de coordinación . Estos complejos exhiben excelentes propiedades de fluorescencia , lo que los hace útiles en diversas aplicaciones de investigación científica.
Desarrollo de sondas fluorescentes
Las propiedades de fluorescencia de los complejos de coordinación sintetizados a partir de “this compound” se pueden utilizar en el desarrollo de sondas fluorescentes
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885694-00-8 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?
A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


